An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d3
An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromononane-d3, a deuterated analog of 1-bromononane. Given the limited availability of experimental data for this specific isotopologue, this guide leverages data from its non-deuterated counterpart, 1-bromononane, and the per-deuterated analog, 1-Bromononane-d19, to provide informed estimations and a thorough understanding of its characteristics. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Chemical Properties
1-Bromononane-d3 is a saturated alkyl halide in which three hydrogen atoms have been isotopically substituted with deuterium. This selective deuteration makes it a useful tool in various scientific applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based quantitative analysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can influence the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[1] This property is of significant interest in drug development for enhancing the pharmacokinetic profiles of therapeutic agents.[2][3][4]
Data Presentation: Physicochemical Properties
The following table summarizes the key chemical and physical properties of 1-Bromononane-d3, with comparative data from 1-bromononane. It is important to note that the properties for 1-Bromononane-d3 are largely estimated based on its non-deuterated analog, as extensive experimental data is not available.
| Property | 1-Bromononane-d3 (Estimated) | 1-Bromononane (Experimental) |
| Molecular Formula | C₉H₁₆D₃Br | C₉H₁₉Br |
| Molecular Weight | ~210.17 g/mol | 207.15 g/mol |
| CAS Number | 1219799-20-8 | 693-58-3 |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | ~201 °C | 201 °C (lit.) |
| Melting Point | Not determined | -29 °C |
| Density | Slightly higher than 1.084 g/mL at 25 °C | 1.084 g/mL at 25 °C (lit.) |
| Refractive Index | ~n20/D 1.454 | n20/D 1.454 (lit.) |
| Flash Point | ~90 °C | 90 °C (closed cup) |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Spectroscopic Properties
The primary distinction in the spectroscopic properties of 1-Bromononane-d3 compared to 1-bromononane arises from the deuterium substitution.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum of 1-Bromononane-d3 will be similar to that of 1-bromononane, but with reduced integration in the region corresponding to the deuterated positions. The absence of signals at specific chemical shifts would confirm the location of deuterium labeling.
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²H NMR : The deuterium NMR spectrum will show signals corresponding to the deuterated positions, providing direct evidence of isotopic labeling.
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¹³C NMR : The carbon-13 NMR spectrum will be similar to the non-deuterated compound, however, the signals for the deuterated carbons will appear as multiplets due to C-D coupling and may exhibit a slight upfield isotopic shift.
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Mass Spectrometry (MS) : The mass spectrum of 1-Bromononane-d3 will show a molecular ion peak that is 3 mass units higher than that of 1-bromononane. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be retained. The fragmentation pattern will also be altered, reflecting the increased mass of the deuterated fragments.
Experimental Protocols
General Synthesis of Deuterated 1-Bromononane
A plausible synthetic route to 1-Bromononane-d3 involves the bromination of a corresponding deuterated nonanol. The following is a general procedure that can be adapted for this purpose.
Materials:
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Deuterated 1-nonanol (specifically deuterated at the desired positions)
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Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)
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Anhydrous diethyl ether or other suitable solvent
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Ice-cold water
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the deuterated 1-nonanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Gently reflux the mixture for 2-4 hours to ensure the reaction proceeds to completion.
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Cool the reaction mixture back to room temperature and cautiously quench by pouring it over ice-cold water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated 1-bromononane.
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Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: A generalized workflow for the synthesis of deuterated 1-bromononane.
Caption: Logical relationship of utilizing deuterated compounds in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromononane(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
